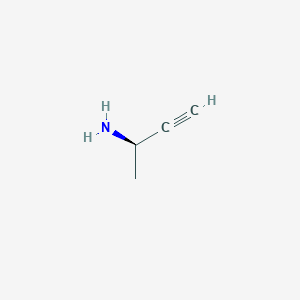

(R)-1-Methyl-prop-2-ynylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-but-3-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-3-4(2)5/h1,4H,5H2,2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRMYOZQUCUWFT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728994 | |

| Record name | (2R)-But-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54139-78-5 | |

| Record name | (2R)-But-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Methyl-prop-2-ynylamine chemical properties

An In-Depth Technical Guide to (R)-1-Methyl-prop-2-ynylamine: A Chiral Propargylamine Building Block

Foreword

This compound, also known as (R)-but-3-yn-2-amine, is a chiral propargylamine that serves as a highly valuable intermediate in modern organic and medicinal chemistry. Its unique structure, combining a stereocenter with the reactive propargyl group (a terminal alkyne adjacent to an amine), makes it a coveted building block for introducing specific three-dimensional architecture and functionality into complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis and reactivity, and insights into its applications, particularly within the realm of pharmaceutical development.

Core Physicochemical and Structural Properties

This compound is a chiral primary amine. The hydrochloride salt is the most common commercially available form, appearing as a white to beige solid that offers improved stability and handling compared to the free base.[1]

Structural and Identity Data

| Property | Value (Free Amine) | Value (Hydrochloride Salt) | Reference(s) |

| IUPAC Name | (2R)-But-3-yn-2-amine | (2R)-But-3-yn-2-amine hydrochloride | [2] |

| Synonyms | This compound, (R)-3-Amino-1-butyne | (R)-1-Methylprop-2-ynylamine HCl | [2][3] |

| Molecular Formula | C₄H₇N | C₄H₈ClN (or C₄H₇N·HCl) | [2][3] |

| Molecular Weight | 69.11 g/mol | 105.57 g/mol | [2][4] |

| CAS Number | 30389-17-4 | 869349-15-5 | [2][3] |

| InChI Key | ZZRMYOZQUCUWFT-SSDOTTSWSA-N | - | [2] |

| SMILES | CC#C | CC#C.Cl | [2] |

Physical and Chemical Properties

Detailed experimental data for the pure (R)-enantiomer is not widely published. The following data pertains to the racemic mixture or is predicted based on its structure.

| Property | Value | Reference(s) |

| Appearance | Solid (Hydrochloride Salt) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| Basicity (pKaH) | The pKa of the conjugate acid (pKaH) for a typical primary amine is ~10.6. A specific value for this compound is not available, but it is expected to be a moderately strong base. | [5] |

| Optical Rotation ([α]D) | A specific value is not publicly available. The direction of rotation must be determined experimentally. It is important to note that the (R/S) designation does not inherently predict a dextro- (+) or levorotatory (-) rotation.[4][6] |

Synthesis of Enantiopure this compound

The enantioselective synthesis of chiral propargylamines is a critical challenge in organic synthesis. Direct synthesis of this compound is not well-documented in publicly accessible literature. However, a robust and logical synthetic strategy involves a chiral pool approach, starting from the commercially available chiral precursor, (R)-(+)-3-Butyn-2-ol . This method ensures the stereocenter is set from the beginning, avoiding costly chiral resolution or complex asymmetric catalysis in later steps.

The proposed pathway involves the conversion of the chiral alcohol into the corresponding primary amine, a common transformation in organic synthesis. A representative three-step sequence is outlined below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-1-Methyl-prop-2-ynylamine Hydrochloride: Synthesis, Characterization, and Applications in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Methyl-prop-2-ynylamine hydrochloride, a chiral propargylamine derivative, is a valuable building block in modern medicinal chemistry. Its unique structural features, comprising a chiral center and a reactive terminal alkyne, make it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, analytical characterization, and applications in drug discovery, with a focus on providing practical insights for researchers in the field.

Chemical Identity and Properties

This compound is most commonly handled and commercially available as its hydrochloride salt to enhance its stability and solubility.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 869349-15-5 | [1][2] |

| Molecular Formula | C₄H₈ClN | [1] |

| Molecular Weight | 105.57 g/mol | |

| IUPAC Name | (2R)-but-3-yn-2-amine;hydrochloride | [2] |

| Synonyms | (R)-But-3-yn-2-amine hydrochloride | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥96% |

Stereoselective Synthesis: Pathways to Enantiopurity

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, securing enantiomerically pure this compound is paramount for its application in pharmaceutical synthesis. The two primary strategies for obtaining the desired (R)-enantiomer are asymmetric synthesis and chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, minimizing the loss of material. One of the most effective methods for the asymmetric synthesis of chiral amines is through the use of chiral auxiliaries, such as tert-butanesulfinamide (tBS). This method generally involves three key steps:

-

Condensation: Reaction of a ketone with enantiomerically pure tBS to form a chiral N-sulfinyl imine.

-

Nucleophilic Addition: Addition of a suitable nucleophile to the imine.

-

Deprotection: Removal of the chiral auxiliary to yield the desired chiral amine.

Chiral Resolution of Racemic 1-Methyl-prop-2-ynylamine

Chiral resolution is a classical and industrially viable method for separating enantiomers from a racemic mixture.[3] This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][4]

Diagram 1: General Workflow for Chiral Resolution of a Racemic Amine

Caption: Chiral resolution workflow.

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

This generalized protocol, adapted from established procedures for resolving racemic amines, serves as a starting point for the resolution of 1-methyl-prop-2-ynylamine.[5][6][7] Optimization of solvent, temperature, and stoichiometry is crucial for achieving high enantiomeric excess.

Materials:

-

Racemic 1-methyl-prop-2-ynylamine

-

(+)-Tartaric acid (enantiomerically pure)

-

Methanol (or other suitable solvent)

-

Sodium hydroxide solution (e.g., 2 M)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Salt Formation:

-

Dissolve racemic 1-methyl-prop-2-ynylamine (1 equivalent) in a minimal amount of warm methanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with constant stirring. An exothermic reaction may be observed.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.

-

For improved yield, the flask can be cooled in an ice bath for 1-2 hours.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove impurities.

-

Allow the crystals to air-dry.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Transfer the dried diastereomeric salt to a beaker and dissolve it in water.

-

Slowly add a sodium hydroxide solution with stirring until the salt is completely dissolved and the solution is basic. This will liberate the free amine.

-

Transfer the solution to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

-

-

Formation of the Hydrochloride Salt:

-

The free amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent like isopropanol. The resulting precipitate is then collected by filtration and dried.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound hydrochloride.

Table 2: Spectroscopic Data Interpretation

| Technique | Expected Absorptions/Signals |

| ¹H NMR | Signals corresponding to the methyl protons, the methine proton adjacent to the nitrogen, the amine protons (which may be broad and exchangeable with D₂O), and the acetylenic proton. The chemical shifts and coupling constants will be characteristic of the molecule's structure. |

| ¹³C NMR | Resonances for the methyl carbon, the chiral methine carbon, and the two sp-hybridized carbons of the alkyne. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine (typically two bands for a primary amine salt), C-H stretching (sp³ and sp), the C≡C triple bond stretch (typically a weak band), and the N-H bend.[8] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free amine, as well as characteristic fragmentation patterns. |

Applications in Drug Development

Chiral propargylamines are a privileged scaffold in medicinal chemistry, primarily due to their role as inhibitors of monoamine oxidase (MAO) enzymes.[9] MAO-B inhibitors, in particular, are a cornerstone in the treatment of Parkinson's disease, as they prevent the breakdown of dopamine in the brain.

While specific examples of marketed drugs synthesized directly from this compound are not prominently disclosed in publicly available literature, its structural motif is highly relevant to this class of therapeutics. For instance, the synthesis of drugs like Rasagiline and Safinamide involves the coupling of a chiral amine with a propargyl group.[10][11][12][13][14]

The (R)-configuration is often crucial for the desired pharmacological activity and selectivity. Therefore, this compound hydrochloride serves as a critical starting material or a key structural analogue for the synthesis and discovery of novel MAO inhibitors and other neurologically active compounds. Its utility extends to being a versatile intermediate for the introduction of a chiral propargylamine moiety into a wide range of molecular scaffolds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.

-

Hazard Identification: Based on data for similar compounds, it is expected to be harmful if swallowed and may cause skin and eye irritation.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound hydrochloride is a chiral building block of significant value to the pharmaceutical industry. Its stereoselective synthesis, while requiring careful execution, provides access to an enantiomerically pure intermediate crucial for the development of targeted therapeutics. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective utilization in the discovery and development of the next generation of medicines.

References

-

Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Safinamide. Retrieved from [Link]

-

Justia Patents. (2021, February 11). Process for the preparation of Safinamide Mesylate intermediate. Retrieved from [Link]

- Google Patents. (n.d.). US11111208B2 - Process for the preparation of safinamide mesylate intermediate.

- Google Patents. (n.d.). US20110155626A1 - Process for preparation of rasagiline and salts thereof.

-

ResearchGate. (n.d.). A new processfor the synthesisof enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Retrieved from [Link]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

-

PubChem. (n.d.). But-3-yn-2-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Quora. (n.d.). What is the chemical method for the resolution of (+) tartaric acid?. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 1-Pyrindane derivatives as rasagiline analogues. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (n.d.). Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Buy Online CAS Number 869349-15-5 - TRC - this compound Hydrochloride | LGC Standards [lgcstandards.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]

- 13. patents.justia.com [patents.justia.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (R)-but-3-yn-2-amine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of (R)-1-Methyl-prop-2-ynylamine, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, logical synthetic approaches, and critical applications in medicinal chemistry, framed with the insights of an experienced application scientist.

Compound Identification and Nomenclature

The compound in focus is a chiral propargylamine. The International Union of Pure and Applied Chemistry (IUPAC) name is (R)-but-3-yn-2-amine [1]. Its stereochemistry is crucial for its application in creating enantiomerically pure pharmaceuticals.

A variety of synonyms are used in literature and commercial listings, which can be a source of ambiguity. Clarity in identification is paramount for reproducible research.

Common Synonyms:

| Identifier | Value | Source |

| IUPAC Name | (R)-but-3-yn-2-amine | [1] |

| Molecular Formula | C₄H₇N | [1][3] |

| Molecular Weight | 69.11 g/mol | [1] |

| CAS Number (Racemate) | 30389-17-4 | [1][3] |

| CAS Number ((R)-HCl salt) | 869349-15-5 | [2] |

| Canonical SMILES | CC(C#C)N | [1] |

| InChIKey | ZZRMYOZQUCUWFT-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Understanding the physicochemical properties of a building block is essential for designing reaction conditions, purification strategies, and formulation approaches. Below is a summary of key properties for the racemic mixture, which are generally representative for the enantiomer.

| Property | Value | Source |

| Boiling Point | 77.7 ± 13.0 °C at 760 mmHg | [3] |

| Density | 0.8 ± 0.1 g/cm³ | [3] |

| Refractive Index | 1.444 | [3] |

| Flash Point | -2.3 ± 15.1 °C | [3] |

| pKa | Not specified, but expected to be ~9-10 for the amine | |

| XLogP3-AA | -0.2 | [1] |

Synthesis and Stereochemical Control

The synthesis of chiral propargylamines like (R)-but-3-yn-2-amine is a non-trivial task where achieving high enantiomeric purity is the primary objective. From a process development perspective, the choice is typically between a direct asymmetric synthesis or a racemic synthesis followed by efficient chiral resolution.

Synthetic Strategy: The A³ Coupling Approach

A robust and widely adopted method for preparing propargylamines is the multicomponent A³ coupling reaction (Aldehyde, Alkyne, Amine)[4]. This reaction is typically catalyzed by a copper(I) salt, which activates the terminal alkyne for nucleophilic attack.

For (R)-but-3-yn-2-amine, the reactants would be acetaldehyde, an alkyne source (like acetylene gas or a protected equivalent), and an amine source (like ammonia). The direct use of these simple precursors presents challenges in achieving stereocontrol. Therefore, a common industrial strategy involves synthesizing the racemic amine first and then resolving the enantiomers.

Caption: Proposed workflow for the synthesis and resolution of (R)-but-3-yn-2-amine.

Representative Protocol: Racemic Synthesis and Resolution

The following protocol is a representative, self-validating system based on established chemical principles for A³ coupling and classical resolution.

Part A: Synthesis of Racemic but-3-yn-2-amine

-

Reactor Setup: A 1L jacketed glass reactor is charged with tetrahydrofuran (THF, 500 mL) and copper(I) bromide (CuBr, 0.05 mol). The system is rendered inert with a nitrogen atmosphere.

-

Causality: An inert atmosphere is critical to prevent oxidative side reactions. Cu(I) is the active catalyst for alkyne activation[4].

-

-

Reactant Addition: The mixture is cooled to 0°C. Acetaldehyde (1.0 mol) is added dropwise. Subsequently, a 7N solution of ammonia in methanol (1.2 mol) is added slowly, maintaining the temperature below 5°C.

-

Causality: Low temperature controls the exothermic reaction and prevents aldehyde self-condensation. Ammonia serves as the nucleophilic amine source.

-

-

Alkyne Introduction: Acetylene gas is bubbled through the solution at a controlled rate. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of acetaldehyde.

-

Self-Validation: The disappearance of the limiting reagent (acetaldehyde) indicates reaction completion.

-

-

Workup and Isolation: Upon completion, the reaction is quenched with aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with methyl tert-butyl ether (MTBE). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield racemic but-3-yn-2-amine.

Part B: Chiral Resolution

-

Salt Formation: The racemic amine (1.0 eq) is dissolved in methanol. A solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in methanol is added slowly.

-

Causality: The chiral acid reacts with the racemic amine to form two diastereomeric salts with different physical properties, notably solubility. Using 0.5 eq of the resolving agent is a common strategy to selectively precipitate one diastereomer.

-

-

Fractional Crystallization: The solution is allowed to stand at room temperature and then cooled to 0-5°C to induce crystallization. The precipitate (the less soluble diastereomeric salt) is collected by filtration.

-

Self-Validation: The optical rotation of the mother liquor and the recrystallized salt are measured. The process is repeated until a constant optical rotation is achieved for the salt, indicating high diastereomeric purity.

-

-

Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water and treated with a strong base (e.g., 2M NaOH) until the pH is >12. The liberated free amine is then extracted with a suitable organic solvent (e.g., dichloromethane).

-

Final Purification: The organic extracts are combined, dried, and concentrated to yield the enantiomerically pure (R)-but-3-yn-2-amine. Enantiomeric excess (ee) should be confirmed by chiral HPLC or GC.

Applications in Pharmaceutical Research and Development

Amines are foundational in drug design, with over 40% of drugs containing an amine functional group[5]. They are critical for enhancing solubility, bioavailability, and forming key interactions with biological targets[6][7]. The propargylamine moiety, specifically, is a privileged structural motif found in several marketed drugs[4].

Role as a Chiral Synthon

(R)-but-3-yn-2-amine is a valuable chiral intermediate, or synthon. Its defined stereochemistry allows for the construction of complex molecules with precise three-dimensional arrangements, which is essential for selective interaction with chiral biological targets like enzymes and receptors[8][]. Using an enantiopure starting material avoids the need for costly and often inefficient chiral separations at later stages of a synthesis.

The Propargylamine Pharmacophore: Irreversible Enzyme Inhibition

The terminal alkyne group in propargylamines is a "masked" reactive group. It can be metabolically activated by certain enzymes, such as flavin-dependent monoamine oxidases (MAO), to form a highly reactive allene intermediate. This intermediate then covalently binds to the enzyme's active site, leading to irreversible inhibition.

This mechanism is the basis for the therapeutic action of drugs like Pargyline and Rasagiline, which are irreversible MAO-B inhibitors used to treat Parkinson's disease[4]. (R)-but-3-yn-2-amine provides the core scaffold for designing novel inhibitors based on this principle.

Caption: Mechanism of irreversible inhibition of MAO-B by a propargylamine-containing drug.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, but-3-yn-2-amine is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood[1].

References

-

PubChem. (n.d.). But-3-yn-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). But-3-en-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Butyn-2-amine, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-but-3-yn-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Pent-3-yn-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Retrieved from [Link]

-

PubChem. (n.d.). CID 140707412. National Center for Biotechnology Information. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

-

PubChem. (n.d.). Prop-2-ynylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Butyn-2-one. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Butyn-2-amine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]

-

IOSR Journal. (n.d.). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

-

Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

Sources

- 1. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Physical Properties of (R)-1-Methyl-prop-2-ynylamine

For professionals in drug development and chemical research, a profound understanding of the physical and chemical properties of chiral building blocks is paramount. (R)-1-Methyl-prop-2-ynylamine, a valuable propargylamine, offers a unique structural motif for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical properties, synthesis considerations, and characterization, designed to empower researchers in their experimental and developmental endeavors.

Chemical Identity and Structure

This compound, also known as (R)-but-3-yn-2-amine, is a chiral primary amine. Its structure features a terminal alkyne and a stereogenic center at the carbon atom bearing the amino group. This combination of functionalities makes it a versatile intermediate in organic synthesis, particularly for introducing chirality and a reactive alkyne handle for further modifications, such as click chemistry or coupling reactions.[1]

The hydrochloride salt of the (R)-enantiomer is also a common and stable form of this compound.[2]

dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12]; overlap=false;

} caption: "Structure of this compound"

Physical and Chemical Properties

Precise physical property data for a specific enantiomer can be elusive if not widely studied. The following table summarizes the known physical properties. Data for the racemic mixture (1-Methyl-prop-2-ynylamine) is provided, as properties such as boiling point and density are identical for both enantiomers. The key distinguishing feature, optical rotation, is discussed separately.

| Property | Value | Source Compound | CAS Number | Reference(s) |

| Molecular Formula | C₄H₇N | Racemate / (R)-Enantiomer | 30389-17-4 | [3] |

| Molecular Weight | 69.11 g/mol | Racemate / (R)-Enantiomer | 30389-17-4 | [3] |

| Appearance | Solid | Racemate | 30389-17-4 | [4] |

| Boiling Point | 77.7 °C at 760 mmHg | Racemate | 30389-17-4 | [3] |

| Density | 0.839 g/cm³ | Racemate | 30389-17-4 | [5] |

| Flash Point | -2.3 °C | Racemate | 30389-17-4 | [3] |

| Refractive Index | 1.444 | Racemate | 30389-17-4 | [3] |

| Molecular Formula (HCl Salt) | C₄H₈ClN | (R)-Enantiomer HCl | 869349-15-5 | [2] |

| Molecular Weight (HCl Salt) | 105.57 g/mol | (R)-Enantiomer HCl | 869349-15-5 | [6] |

Optical Activity

The precursor, (R)-(+)-3-Butyn-2-ol, has a reported specific optical rotation of:

-

[α]²⁰/D = +44° to +49° (neat) [7]

This positive rotation indicates that it is dextrorotatory. The stereochemistry of the subsequent conversion to the amine (e.g., via a Mitsunobu reaction or activation of the hydroxyl group followed by substitution with an azide and reduction) will determine the final rotation of the amine product. It is crucial for researchers to experimentally determine the specific rotation of their synthesized this compound to confirm its enantiomeric purity.[8]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical development.[1] For this compound, two primary strategies can be employed: asymmetric synthesis or resolution of the racemic mixture.

Asymmetric Synthesis

Modern synthetic methods allow for the direct creation of chiral propargylamines with high enantioselectivity. These often involve the use of a chiral catalyst, such as a copper(I)-bisimine complex, to catalyze the addition of an alkyne to an imine.[5][9] Another approach involves the zirconium-catalyzed addition of alkynylzinc reagents to imines.[10][11] These methods build the chiral center directly and avoid the loss of 50% of the material inherent in classical resolutions.

Chiral Resolution of Racemic 1-Methyl-prop-2-ynylamine

A robust and frequently employed method for obtaining a single enantiomer is the resolution of a racemic mixture. This is typically achieved by reacting the racemic amine with a chiral resolving agent, most commonly a chiral acid like tartaric acid, to form a pair of diastereomeric salts.[12]

dot graph "Chiral_Resolution_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

} caption: "Workflow for Chiral Resolution by Diastereomeric Salt Crystallization"

Exemplary Protocol for Chiral Resolution:

-

Salt Formation: Dissolve racemic 1-Methyl-prop-2-ynylamine in a suitable solvent such as ethanol. Add a solution of an equimolar amount of a chiral resolving agent, for example, (R,R)-tartaric acid.

-

Crystallization: The two diastereomeric salts formed will have different solubilities. Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomer. The choice of solvent is critical here; it must be one in which the solubilities of the two salts are significantly different.

-

Isolation: Isolate the crystallized salt by filtration. This solid will be enriched in one diastereomer (e.g., the salt of the (R)-amine).

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to deprotonate the amine, breaking the salt.

-

Extraction and Purification: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer, remove the solvent under reduced pressure, and distill the amine to obtain the pure enantiomer.

-

Validation: The enantiomeric excess (e.e.) of the final product should be determined using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected spectral features are outlined below.

-

¹H NMR: The proton on the chiral carbon (CH-N) is expected to appear as a quartet. The methyl group attached to this carbon will be a doublet. The acetylenic proton will be a singlet or a narrow triplet depending on long-range coupling. The amine protons (NH₂) typically appear as a broad singlet, and their chemical shift can be concentration-dependent. The signal for the amine protons can be exchanged with D₂O, causing it to disappear from the spectrum, which is a useful diagnostic test.[13]

-

¹³C NMR: The two sp-hybridized carbons of the alkyne will appear in the range of 70-90 ppm. The chiral carbon attached to the nitrogen will be in the aliphatic region, typically between 30-50 ppm.

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: Primary amines show two characteristic bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.[13]

-

C≡C-H Stretch: A sharp, strong absorption around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond.

-

C≡C Stretch: A weaker absorption is expected in the 2100-2260 cm⁻¹ region.

-

N-H Bend: A bending vibration for the primary amine is typically observed around 1590-1650 cm⁻¹.[13]

-

-

Mass Spectrometry: According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. For C₄H₇N, the molecular ion peak (M⁺) would be observed at m/z = 69. Common fragmentation patterns for amines include alpha-cleavage, which would lead to the loss of a methyl group (m/z = 54).[13]

Safety and Handling

This compound is a flammable and potentially toxic substance. The racemic mixture is classified as harmful if swallowed and may cause an allergic skin reaction.[3] As with all chemicals, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, well-ventilated area away from sources of ignition.

Applications in Research and Development

Chiral propargylamines are highly sought-after building blocks in medicinal chemistry and materials science.[9] The (R)-enantiomer of 1-Methyl-prop-2-ynylamine can be used in:

-

Asymmetric Synthesis: As a chiral starting material for the synthesis of complex, enantiomerically pure molecules, including pharmaceutical ingredients and agrochemicals.[1][14]

-

Click Chemistry: The terminal alkyne provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the straightforward linkage to other molecules.

-

Ligand Synthesis: The amine functionality can be used to synthesize chiral ligands for asymmetric catalysis.

The careful study and application of the physical properties detailed in this guide will enable researchers to effectively utilize this compound in their synthetic campaigns, accelerating the discovery and development of novel chemical entities.

References

-

Pastori, N., et al. (2007). Very Mild, Enantioselective Synthesis of Propargylamines Catalyzed by Copper(I)−Bisimine Complexes. The Journal of Organic Chemistry, 72(8), 2992-2995. [Link]

-

Traverse, J. F., et al. (2003). Enantioselective Synthesis of Propargylamines through Zr-Catalyzed Addition of Mixed Alkynylzinc Reagents to Arylimines. Organic Letters, 5(18), 3273-3275. [Link]

-

Traverse, J. F., et al. (2003). Enantioselective synthesis of propargylamines through Zr-catalyzed addition of mixed alkynylzinc reagents to arylimines. PubMed. [Link]

-

Koradin, C., et al. (2002). Enantioselective Synthesis of Propargylamines by Copper-Catalyzed Addition of Alkynes to Enamines. Angewandte Chemie International Edition, 41(14), 2535-2538. [Link]

-

University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

-

PubChem. (n.d.). 3-Butyn-2-amine, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). But-3-yn-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). (2R)-3-Butyn-2-amine. [Link]

-

PubChem. (n.d.). But-3-en-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pena, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Catalysis, 11(13), 8236-8271. [Link]

-

Scott, J. P., & France, S. (2007). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 107(12), 5715-5743. [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

iChemical. (n.d.). 1-METHYL-PROP-2-YNYLAMINE, CAS No. 30389-17-4. [Link]

-

PubChem. (n.d.). Prop-2-ynylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

PubChem. (n.d.). (2R)-but-3-yn-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-methyl-prop-2-ynylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. (2S)-But-3-yn-2-amine | C4H7N | CID 55281006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | C11H13NO | CID 112236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective synthesis of propargylamines through Zr-catalyzed addition of mixed alkynylzinc reagents to arylimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

The Crucial Role of Chiral Amines in Modulating the Reactivity of Terminal Alkynes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures remains a paramount objective. Terminal alkynes, with their inherent reactivity and linear geometry, serve as versatile building blocks. When paired with chiral amines, a powerful synergy emerges, unlocking a plethora of stereoselective transformations that are pivotal in the synthesis of pharmaceuticals and other biologically active molecules. This technical guide provides a comprehensive exploration of the reactivity of terminal alkynes in the presence of chiral amines, delving into the mechanistic underpinnings, practical experimental protocols, and the profound impact of chirality on reaction outcomes.

The Aldehyde-Alkyne-Amine (A³) Coupling Reaction: A Cornerstone of Propargylamine Synthesis

The A³ coupling reaction is a powerful multicomponent transformation that efficiently constructs propargylamines from an aldehyde, a terminal alkyne, and an amine.[1][2] The use of chiral amines, either as a reactant or as a ligand for a metal catalyst, allows for the asymmetric synthesis of chiral propargylamines, which are valuable intermediates in medicinal chemistry.[3][4]

Mechanistic Insights: The Role of the Chiral Environment

The generally accepted mechanism for the metal-catalyzed A³ coupling reaction involves two key catalytic cycles that ultimately merge.[3][5] A metal catalyst, typically copper or gold, activates the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal-acetylide intermediate.[3] Concurrently, the aldehyde and amine undergo condensation to form an imine or an iminium ion. The nucleophilic metal-acetylide then adds to the electrophilic imine, yielding the propargylamine product and regenerating the active catalyst.[2]

When a chiral amine is employed as a ligand, it coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the imine. This stereochemical control is the foundation of the asymmetric A³ coupling.

Figure 1: Generalized mechanism of the asymmetric A³ coupling reaction.

Experimental Protocol: Asymmetric A³ Coupling using a Chiral Copper-Pybox Catalyst

The following protocol is a representative example for the synthesis of a chiral propargylamine using a copper(I) catalyst with a chiral bis(oxazolinyl)pyridine (Pybox) ligand.[6][7]

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.1 mmol)

-

Terminal Alkyne (1.5 mmol)

-

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈) (0.05 mmol, 5 mol%)

-

(S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S)-iPr-Pybox) (0.055 mmol, 5.5 mol%)

-

Toluene (5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde, amine, and toluene.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

In a separate flask, dissolve CuOTf·0.5C₇H₈ and the (S)-iPr-Pybox ligand in toluene. Stir for 30 minutes to form the chiral catalyst complex.

-

Add the catalyst solution to the reaction mixture.

-

Add the terminal alkyne to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral propargylamine.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Data Presentation: Performance of Various Chiral Ligands in the A³ Coupling

The choice of the chiral ligand is critical for achieving high enantioselectivity in the A³ coupling reaction. The following table summarizes the performance of different chiral ligands in the copper-catalyzed coupling of benzaldehyde, piperidine, and phenylacetylene.

| Entry | Chiral Ligand | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

| 1 | (R)-QUINAP | CuBr | Toluene | 95 | 96 | [7] |

| 2 | (S)-iPr-Pybox | CuOTf | Toluene | 98 | 96 | [8] |

| 3 | Glucopybox L14 | CuOTf | CH₂Cl₂ | 69 | 99 | [3] |

| 4 | N-Boc-(L)-Proline | CuI | Toluene | 94 | 98 | [4] |

Direct Enantioselective Addition of Terminal Alkynes to Imines

Another powerful strategy for the synthesis of chiral propargylamines is the direct addition of terminal alkynes to pre-formed or in situ generated imines, catalyzed by a chiral metal complex.[1][6] This approach decouples the imine formation from the C-C bond-forming step, offering a different level of control over the reaction conditions.

Mechanistic Considerations

Similar to the A³ coupling, the mechanism involves the formation of a metal-acetylide. The chiral ligand, bound to the metal, orchestrates the enantioselective addition of the acetylide to the imine.[9] Both copper and palladium catalysts have been effectively employed in this transformation.[10][11]

Figure 2: General mechanism for the direct enantioselective addition of a terminal alkyne to an imine.

Experimental Protocol: Palladium-Catalyzed Enantioselective Addition of an Alkyne to an Imine

The following protocol outlines a general procedure for the highly efficient enantioselective addition of terminal alkynes to imines using a planar chiral palladium catalyst.[11]

Materials:

-

N-Sulfonylimine (0.2 mmol)

-

Terminal Alkyne (0.3 mmol)

-

Planar Chiral Palladacycle Catalyst (0.002 mmol, 1 mol%)

-

Toluene (1 mL)

Procedure:

-

To a flame-dried reaction tube under an inert atmosphere, add the N-sulfonylimine and the planar chiral palladacycle catalyst.

-

Add toluene to the reaction tube.

-

Add the terminal alkyne to the reaction mixture via syringe.

-

Stir the reaction at the specified temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.

-

After completion, cool the reaction to room temperature.

-

Directly purify the reaction mixture by flash column chromatography on silica gel to isolate the chiral propargylamine.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation: Scope of the Palladium-Catalyzed Direct Addition

This palladium-catalyzed method demonstrates broad substrate scope with excellent enantioselectivities.

| Entry | Imine Substituent (Ar) | Alkyne Substituent (R) | Yield (%) | ee (%) | Reference |

| 1 | C₆H₅ | C₆H₅ | 95 | 99 | [11] |

| 2 | 4-MeOC₆H₄ | C₆H₅ | 96 | 99 | [11] |

| 3 | 4-ClC₆H₄ | C₆H₅ | 94 | 99 | [11] |

| 4 | 2-Naphthyl | C₆H₅ | 92 | 99 | [11] |

| 5 | C₆H₅ | 4-MeC₆H₄ | 97 | 99 | [11] |

| 6 | C₆H₅ | n-Bu | 85 | 98 | [11] |

Emerging Frontiers: C-H Activation and Sonogashira Coupling

Beyond the well-established A³ and direct addition reactions, the utility of chiral amines in concert with terminal alkynes extends to other important transformations.

Chiral Amine-Mediated C-H Activation

The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in organic synthesis.[12] In the context of terminal alkynes, transition metal-catalyzed C-H activation enables a variety of transformations.[13] Chiral amines can serve as directing groups or ligands to induce enantioselectivity in these processes, although this remains a developing area of research. The proposed mechanism often involves the formation of a cyclometalated intermediate where the chiral amine dictates the stereochemical outcome of the subsequent alkyne insertion.[3]

Enantioselective Sonogashira Coupling

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation.[14] While traditionally not an asymmetric reaction, recent efforts have focused on developing enantioselective variants through the use of chiral ligands, including chiral amines and their derivatives.[15] The chiral amine ligand coordinates to the palladium catalyst, influencing the stereochemistry of the product, particularly in cases where the coupling creates a new stereocenter.

Conclusion and Future Outlook

The synergy between terminal alkynes and chiral amines provides a powerful platform for the asymmetric synthesis of a diverse array of valuable molecules, most notably propargylamines. The A³ coupling and the direct addition to imines stand out as robust and highly developed methodologies, with a wide range of effective chiral catalysts and predictable stereochemical outcomes. The detailed experimental protocols and comparative data presented in this guide serve as a practical resource for researchers in the field.

Future advancements will likely focus on expanding the substrate scope of these reactions, developing more sustainable and economical catalyst systems, and further exploring the role of chiral amines in less conventional transformations such as enantioselective C-H activation and Sonogashira couplings. The continued exploration of novel chiral amine scaffolds and a deeper mechanistic understanding of the operative catalytic cycles will undoubtedly lead to even more powerful tools for the construction of complex, stereochemically defined molecules for applications in drug discovery and materials science.

References

-

Wang, J., Shao, Z., Yu, K. D. W. Y., & Chan, A. S. C. (2009). Copper(I)‐Catalyzed Asymmetric Addition of Terminal Alkynes to β‐Imino Esters: An Efficient and Direct Method in the Synthesis of Chiral β3‐Alkynyl β2,2‐Dimethyl Amino Acid Derivatives. Advanced Synthesis & Catalysis, 351(9), 1250–1254. [Link]

-

Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1216. [Link][3][7][13]

-

Gjoni, V., & L-Abbassi, Y. (2025). A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. New Journal of Chemistry. [Link]

-

Li, C. J., & Wei, C. (2004). Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines. Proceedings of the National Academy of Sciences, 101(15), 5449-5454. [Link][1][6]

-

Moser, R., Doval, D. A., & Gschwend, B. (2022). Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst. Angewandte Chemie International Edition, 61(35), e202206835. [Link][10]

-

Moser, R., Doval, D. A., & Gschwend, B. (2022). Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst. Angewandte Chemie (International ed. in English), 61(35), e202206835. [Link][11][16]

-

Baruah, M., & Nath, M. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC advances, 11(4), 2203-2226. [Link]

-

Dhanasekaran, S., Kannaujiya, V. K., Biswas, R. G., & Singh, V. K. (2019). Enantioselective A3-Coupling Reaction Employing Chiral CuI-iPrpyboxdiPh/N-Boc-(l)-Proline Complex under Cooperative Catalysis: Application in the Synthesis of (Indol-2-yl)methanamines. The Journal of Organic Chemistry, 84(6), 3275-3292. [Link][4]

-

Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1216. [Link][5]

-

Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1216. [Link][7]

-

Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(12), 2405–2408. [Link][8]

-

Li, C. J., & Wei, C. (2002). Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene. Journal of the American Chemical Society, 124(21), 5950–5951. [Link][9]

-

Mo, X., Chen, B., & Zhang, G. (2020). Copper-Catalyzed Enantioselective Sonogashira Type Coupling of Alkynes with α-Bromoamides. Angewandte Chemie (International ed. in English), 59(33), 13998–14002. [Link][15]

-

Kumar, A., & Sharma, P. (2021). Diverse reactivity of alkynes in C–H activation reactions. Chemical Communications, 57(1), 23-41. [Link][12]

Sources

- 1. pnas.org [pnas.org]

- 2. A3 coupling reaction - Wikipedia [en.wikipedia.org]

- 3. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diverse reactivity of alkynes in C–H activation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Copper-Catalyzed Enantioselective Sonogashira Type Coupling of Alkynes with α-Bromoamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enantioselective Synthesis of Propargylamines

Executive Summary

Chiral propargylamines are foundational building blocks in modern organic synthesis, serving as indispensable precursors for a vast array of nitrogen-containing compounds, including many pharmaceuticals and biologically active molecules.[1] Their unique trifunctionality—comprising a stereocenter, an amine, and a reactive alkyne moiety—offers a versatile platform for complex molecular construction. This guide provides an in-depth technical overview of the principal catalytic strategies for the enantioselective synthesis of these high-value compounds. We will delve into the mechanistic underpinnings, practical applications, and comparative advantages of the most significant methodologies, including transition-metal catalysis, organocatalysis, and biocatalysis, with a focus on providing actionable insights for researchers in drug development and chemical synthesis.

Introduction: The Strategic Importance of Chiral Propargylamines

The propargylamine framework is a privileged scaffold in medicinal chemistry. Notable drugs such as Selegiline and Rasagiline, used in the treatment of Parkinson's disease, feature this core structure.[2] The alkyne group is not merely a structural element but a versatile functional handle, amenable to a wide range of transformations such as click chemistry, cyclization reactions, and further functionalization, enabling the synthesis of diverse heterocyclic systems like pyrroles, pyridines, and oxazoles.[1][3]

The critical challenge lies in controlling the stereochemistry at the carbon atom bearing the amine and alkyne groups. Direct, enantioselective methods that construct this stereocenter from simple achiral precursors are of paramount importance as they offer greater efficiency and atom economy than classical resolution or chiral pool-based approaches. This guide will explore the leading catalytic solutions to this synthetic problem.

The A³ Coupling: A Cornerstone Multicomponent Strategy

The A³ (Aldehyde-Alkyne-Amine) coupling is a one-pot, three-component reaction that has become one of the most powerful and atom-economical methods for synthesizing propargylamines.[1][4] The asymmetric variant (AA³ coupling) has been the subject of intense research to achieve high enantioselectivity.[5]

Mechanism and the Role of the Catalyst

The generally accepted mechanism involves the in situ formation of an iminium ion from the aldehyde and amine. Simultaneously, a metal catalyst, typically copper(I) or gold(I), activates the terminal alkyne to form a metal acetylide.[6] The nucleophilic addition of the metal acetylide to the electrophilic iminium ion yields the propargylamine product and regenerates the active catalyst.

The key to enantioselectivity is the use of a chiral ligand that coordinates to the metal center. This chiral metal complex orchestrates the facial selectivity of the acetylide attack on the prochiral iminium ion.

Copper-Catalyzed Asymmetric A³ Coupling

Copper catalysis is the most established approach for the AA³ reaction. The choice of the chiral ligand is critical for achieving high yields and enantiomeric excess (ee).[6]

Key Ligand Classes:

-

PyBOX (Pyridine-bis(oxazoline)) Ligands: Among the earliest successful ligands, providing a C2-symmetric chiral environment.[7]

-

Axially Chiral P,N-Ligands (e.g., QUINAP, PINAP): These ligands have proven exceptionally effective, particularly for reactions involving secondary amines.[6][8] The breakthrough report by Knochel in 2003 using CuBr and (R)-QUINAP set a benchmark for the field, achieving high yields and excellent enantioselectivities (up to 98% ee) for the coupling of aliphatic aldehydes, dibenzylamine, and trimethylsilylacetylene.[6][8]

Caption: General workflow for the one-pot Asymmetric A³ Coupling reaction.

Representative Data for Copper-Catalyzed A³ Coupling

The following table summarizes representative results for the CuBr/(R)-QUINAP catalyzed A³ coupling, demonstrating its broad applicability for various aldehydes.[6]

| Entry | Aldehyde (RCHO) | Yield (%) | ee (%) |

| 1 | Cyclohexanecarboxaldehyde | 99 | 98 |

| 2 | Isovaleraldehyde | 98 | 98 |

| 3 | Pivalaldehyde | 95 | 96 |

| 4 | 2-Phenylpropionaldehyde | 99 | 97 |

Conditions: Aldehyde (1.0 eq), dibenzylamine (1.1 eq), TMS-acetylene (1.5 eq), CuBr (5 mol%), (R)-QUINAP (5.5 mol%), Toluene, RT, 1-6 days.

Experimental Protocol: CuBr/(R)-QUINAP Catalyzed A³ Coupling[6][8]

-

Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add CuBr (5 mol%) and (R)-QUINAP (5.5 mol%).

-

Solvent Addition: Add anhydrous toluene via syringe. Stir the mixture for 30 minutes at room temperature to allow for complex formation.

-

Reactant Addition: Add the secondary amine (e.g., dibenzylamine, 1.1 equiv.) followed by the aldehyde (1.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.5 equiv.) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 24 to 144 hours depending on the substrates.

-

Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargylamine.

Direct Asymmetric Alkynylation of Imines

An alternative to the multicomponent A³ coupling is the direct addition of a terminal alkyne to a pre-formed or in situ-generated imine. This two-component approach allows for greater control over the reaction conditions and can be advantageous when one of the A³ components is unstable or precious.

Mechanistic Overview

Similar to the A³ coupling, this method relies on a chiral metal catalyst to simultaneously activate the alkyne C-H bond and control the stereochemical outcome of the addition to the C=N double bond of the imine.[9][10] Copper(I) complexes are again the most widely used catalysts for this transformation.[7]

Caption: Simplified catalytic cycle for Cu-catalyzed direct alkynylation of an imine.

Key Catalytic System: Cu(I)/PyBOX

The combination of a copper(I) salt (e.g., CuOTf) and a chiral PyBOX (pybox) ligand is a highly effective system for the direct enantioselective addition of alkynes to imines.[7] This system is notable for its ability to function not only in organic solvents like toluene but also in water, representing a significant advance in green chemistry.[7][10]

Representative Data for Cu(I)/PyBOX Catalyzed Imine Alkynylation[7]

| Entry | Imine Substituent (Ar) | Alkyne | Solvent | Yield (%) | ee (%) |

| 1 | Phenyl | Phenylacetylene | Toluene | 92 | 91 |

| 2 | 4-MeO-Ph | Phenylacetylene | Toluene | 91 | 92 |

| 3 | 4-Cl-Ph | Phenylacetylene | Toluene | 90 | 90 |

| 4 | Phenyl | Phenylacetylene | Water | 87 | 82 |

| 5 | Phenyl | 1-Hexyne | Toluene | 85 | 88 |

Conditions: Imine (formed in situ from aldehyde and aniline), Alkyne (1.5 eq), CuOTf (10 mol%), Ph-Pybox (10 mol%), RT, 2-4 days.

Organocatalytic and Biocatalytic Approaches

While transition-metal catalysis dominates the field, metal-free strategies offer compelling advantages, such as avoiding toxic metal residues in the final product—a critical consideration in pharmaceutical manufacturing.

Organocatalysis

Chiral Brønsted acids, such as phosphoric acids, have emerged as powerful organocatalysts for propargylamine synthesis.[11] The catalyst operates by protonating and activating the imine, forming a chiral ion pair with its conjugate base. This chiral environment then directs the nucleophilic attack of the alkyne. This approach is particularly useful for Mannich-type reactions to generate propargylamines with multiple stereocenters.[11][12]

Biocatalysis

Enzymatic methods represent the pinnacle of enantioselectivity and sustainability. Biocatalytic cascades have been developed to synthesize enantiopure propargylic amines from racemic alcohol starting materials.[13] For example, a cascade involving an unspecific peroxygenase (UPO) to oxidize a racemic propargylic alcohol to the corresponding aldehyde, followed by a transaminase (ATA) to convert the aldehyde into the chiral amine, can achieve excellent optical purity.[13] While highly selective, these methods often have a narrower substrate scope compared to metal-based catalysts.

Conclusion and Future Outlook

The enantioselective synthesis of propargylamines has matured significantly, with robust and versatile methods based on transition-metal catalysis, particularly copper, now available to the synthetic chemist. The Asymmetric A³ coupling and the direct alkynylation of imines stand out as the most powerful and broadly applicable strategies.[5][9] The development of highly effective chiral ligands, such as QUINAP and PyBOX, has been central to this success.

Future research will likely focus on several key areas:

-

Expansion of Catalyst Portfolio: While copper is dominant, other metals like iridium, gold, and palladium offer unique reactivity that is still being explored.[14][15][16]

-

C-H Activation: Direct coupling of amines (via N-sp³ C-H activation) with alkynes is a highly desirable but challenging frontier that would further improve atom economy.[17]

-

Flow Chemistry: Translating these catalytic reactions into continuous flow systems can enhance safety, scalability, and reproducibility, particularly for industrial applications.

-

Sustainable Catalysis: The continued development of catalysts based on earth-abundant metals and the expansion of organocatalytic and biocatalytic methods will be crucial for greener chemical manufacturing.[1][13]

This guide has provided a technical framework for understanding and applying the core strategies in this vital area of synthesis. The methodologies discussed empower researchers to construct complex, high-value chiral molecules, accelerating innovation in drug discovery and materials science.

References

-

Title: Development of and recent advances in asymmetric A3 coupling.[5][6] Source: Chemical Society Reviews URL: [Link]

-

Title: The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines.[4] Source: Molecules URL: [Link]

-

Title: Organocatalytic asymmetric synthesis of propargylamines with two adjacent stereocenters: mannich-type reactions of in situ generated C-alkynyl imines with β-keto esters.[11] Source: Angewandte Chemie International Edition in English URL: [Link]

-

Title: Synthesis and Reactivity of Propargylamines in Organic Chemistry.[3] Source: Chemical Reviews URL: [Link]

-

Title: Metal-free multicomponent approach for the synthesis of propargylamine: a review.[1] Source: RSC Advances URL: [Link]

-

Title: Enantioselective Metal-Catalyzed Reductive Coupling of Alkynes with Carbonyl Compounds and Imines: Convergent Construction of Allylic Alcohols and Amines.[14] Source: Accounts of Chemical Research URL: [Link]

-

Title: Recent Developments in Asymmetric Alkynylation of Imines.[9] Source: Current Organic Chemistry URL: [Link]

-

Title: Synthesis of Propargylamines by Cross-Dehydrogenative Coupling.[17] Source: Molecules URL: [Link]

-

Title: A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines.[13] Source: Organic Letters URL: [Link]

-

Title: Solvent-free synthesis of propargylamines: an overview.[2][15] Source: RSC Advances URL: [Link]

-

Title: Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling.[8] Source: Organic Chemistry Portal URL: [Link]

-

Title: Catalytic asymmetric approach to syn-propargylamines.[12] Source: ResearchGate URL: [Link]

-

Title: Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst.[16] Source: Angewandte Chemie International Edition in English URL: [Link]

-

Title: Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene.[7] Source: Journal of the American Chemical Society URL: [Link]

-

Title: Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines.[10] Source: Proceedings of the National Academy of Sciences of the United States of America URL: [Link]

Sources

- 1. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of and recent advances in asymmetric A3 coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Development of and recent advances in asymmetric A3 coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 9. Recent Developments in Asymmetric Alkynylation of Imines: Ingenta Connect [ingentaconnect.com]

- 10. Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organocatalytic asymmetric synthesis of propargylamines with two adjacent stereocenters: mannich-type reactions of in situ generated C-alkynyl imines with β-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enantioselective Metal-Catalyzed Reductive Coupling of Alkynes with Carbonyl Compounds and Imines: Convergent Construction of Allylic Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 16. Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

An In-depth Technical Guide to (R)-1-Methyl-prop-2-ynylamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

(R)-1-Methyl-prop-2-ynylamine, a chiral propargylamine, is a valuable building block in modern medicinal chemistry. Its unique structural features, combining a chiral secondary amine with a reactive terminal alkyne, make it a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed methodologies for its enantioselective synthesis, and an exploration of its applications in drug development, supported by established protocols and mechanistic insights.

Introduction: The Significance of Chiral Propargylamines in Medicinal Chemistry

Chiral amines are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals, with over 40% of commercial drugs containing at least one chiral amine moiety. The specific stereochemistry of these amines is often crucial for their biological activity and therapeutic efficacy. Within this class of compounds, propargylamines—molecules containing both an amine and a propargyl group (a C≡C-CH₂- moiety)—have emerged as particularly important intermediates in drug discovery. The propargyl group is a versatile functional handle that can participate in a variety of chemical transformations, allowing for the construction of complex molecular architectures.

This compound, also known as (R)-but-3-yn-2-amine, is a prime example of a chiral propargylamine that serves as a key precursor in the synthesis of high-value pharmaceutical compounds. Its strategic importance lies in its ability to introduce both a specific stereocenter and a reactive alkyne into a target molecule, enabling further functionalization through reactions such as click chemistry, Sonogashira coupling, and various cyclization strategies.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and process development.

Molecular Formula and Weight

The molecular and physical properties of this compound and its commonly used hydrochloride salt are summarized in the table below.

| Property | This compound (Free Base) | This compound HCl |

| Molecular Formula | C₄H₇N[1] | C₄H₈ClN[1] |

| Molecular Weight | 69.11 g/mol [1] | 105.57 g/mol |

| Appearance | Assumed to be a liquid at room temperature | White to beige solid |

| Boiling Point (racemate) | 77.7 °C at 760 mmHg | Not applicable |

| Density (racemate) | 0.839 g/cm³ | Not available |

| Refractive Index (racemate) | 1.444 | Not available |

| Storage Conditions | Store at 2-8 °C | Store at 2-8 °C |

Spectroscopic Data

Characterization of this compound is critical to ensure its purity and stereochemical integrity. Below are the expected spectroscopic signatures.

Infrared (IR) Spectroscopy: As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations as two distinct bands in the region of 3400-3300 cm⁻¹.[2] Other key absorptions include the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹, typically weak), and the C-N stretch (in the 1250–1020 cm⁻¹ range).[2] The N-H bending vibration is anticipated around 1650-1580 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the terminal alkyne (C≡C-H) is expected to appear as a triplet. The methine proton (CH-NH₂) will be a multiplet, coupled to the methyl and alkyne protons. The methyl protons (CH₃) will appear as a doublet, and the amine protons (-NH₂) will likely be a broad singlet. Protons on carbons adjacent to the nitrogen atom typically resonate in the δ 2.3-3.0 ppm region.[3]

-

¹³C NMR: The carbons of the alkyne will appear in the δ 70-90 ppm region. The carbon atom bonded to the nitrogen (C-N) is expected to be in the δ 35-60 ppm range, being deshielded by the electronegative nitrogen atom.[3]

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key challenge and a critical step in its utilization for pharmaceutical applications. Two primary strategies are employed: asymmetric synthesis and chiral resolution of the racemic mixture.

Asymmetric Synthesis from Prochiral Ketones

A robust method for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS). This approach allows for the stereocontrolled addition of a nucleophile to a prochiral imine.

Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of this compound.

Experimental Protocol:

-

Imine Formation: To a solution of 3-butyn-2-one (1.0 eq) in an appropriate solvent such as THF, add (R)-tert-butanesulfinamide (1.05 eq). To this mixture, add a Lewis acid, typically titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq), and stir at room temperature until the reaction is complete, as monitored by TLC.

-

Diastereoselective Reduction: Cool the reaction mixture to -78 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise. The stereoselectivity of the reduction is directed by the chiral sulfinyl group. Allow the reaction to warm to room temperature and stir until completion.

-

Auxiliary Cleavage: Quench the reaction with methanol and then add a solution of hydrochloric acid in methanol. Stir the mixture to effect the cleavage of the sulfinyl group. The product, this compound, can then be isolated as its hydrochloride salt following a standard aqueous workup and extraction.

Causality of Experimental Choices: The use of (R)-tert-butanesulfinamide as a chiral auxiliary is advantageous due to its high stereodirecting ability and the ease of its removal under acidic conditions. Titanium(IV) ethoxide acts as a dehydrating agent and Lewis acid to promote the formation of the sulfinyl imine. The low temperature for the reduction step enhances the diastereoselectivity of the hydride attack.

Chiral Resolution of Racemic 1-Methyl-prop-2-ynylamine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-methyl-prop-2-ynylamine. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent.

Workflow for Chiral Resolution:

Caption: Chiral resolution of racemic 1-Methyl-prop-2-ynylamine.

Experimental Protocol:

-